molecular formula C21H20N2O2S2 B2720784 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 955618-37-8

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2720784
CAS No.: 955618-37-8
M. Wt: 396.52
InChI Key: FHOUYQNWQSIDKA-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a 4-(isopropylthio)phenylacetamide moiety. The isopropylthio group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-13(2)26-15-9-7-14(8-10-15)11-19(24)22-21-23-20-16-5-3-4-6-17(16)25-12-18(20)27-21/h3-10,13H,11-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOUYQNWQSIDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromeno-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a chromone derivative can react with a thioamide to form the chromeno-thiazole structure.

    Acylation: The chromeno-thiazole intermediate is then acylated with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the chromeno or thiazole rings, potentially leading to dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole and chromene structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate potent activity against various bacterial strains and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity, making these compounds valuable in combating infections caused by resistant pathogens .

Anticancer Properties

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide and its derivatives have been evaluated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest .

A notable study reported that specific derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong efficacy . Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, suggesting pathways for therapeutic development.

Acetylcholinesterase Inhibition

Compounds with a coumarin-thiazole structure have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .

In a study focusing on similar compounds, researchers found that certain derivatives exhibited strong inhibitory activity against acetylcholinesterase with IC50 values comparable to established drugs . This positions this compound as a potential candidate for further development in neuropharmacology.

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be exploited in the development of sensors or catalysts. Additionally, its photophysical properties may be utilized in organic light-emitting diodes (OLEDs) or photovoltaic devices .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated that certain derivatives showed significant inhibition zones compared to control groups .
  • Anticancer Efficacy Assessment : A comprehensive investigation into the anticancer properties was conducted where various derivatives were screened against multiple cancer cell lines. The results highlighted several compounds with IC50 values under 10 µM against MCF7 breast cancer cells .
  • Neuropharmacological Evaluation : Research focused on acetylcholinesterase inhibition demonstrated that selected derivatives could significantly inhibit enzyme activity in vitro, supporting their potential use in treating Alzheimer's disease .

Mechanism of Action

The exact mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromeno and thiazole moieties could facilitate binding to these targets through hydrogen bonding, π-π interactions, or hydrophobic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chromeno-thiazole core distinguishes it from thiazolidinone () or coumarin-thiazole hybrids ().
  • Substituents like isopropylthio (target) vs. chlorobenzylidene () or piperazine () modulate electronic and steric properties.
  • Synthesis yields vary significantly (53–90% in ; 20–80% in ), suggesting divergent reaction efficiencies depending on substituents and conditions .

Physicochemical Properties

Analysis :

  • Thiazolidinone derivatives () exhibit higher melting points (147–207°C), correlating with rigid planar structures and strong intermolecular interactions .
  • The target’s isopropylthio group may reduce melting point compared to chlorophenyl analogs () due to steric hindrance and reduced polarity.

Pharmacological and Functional Comparisons

Key Findings :

  • Piperazine derivatives () demonstrate significant pharmacokinetic modulation, suggesting the target compound’s isopropylthio group could similarly influence drug efflux pumps .
  • Structural variations directly dictate therapeutic niches.

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene ring fused with a thiazole ring and an acetamide group. Its structural uniqueness contributes to its diverse biological properties. The molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S, and its IUPAC name is this compound.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Potential effectiveness against various pathogens.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Anti-inflammatory : Modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : Similar compounds have shown inhibition of enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and cell survival.
  • Reactive Oxygen Species (ROS) : It may exert effects through the modulation of ROS levels, impacting cellular stress responses.

Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives similar to this compound on various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of chromene derivatives. The study demonstrated that these compounds significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential for treating inflammatory diseases .

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